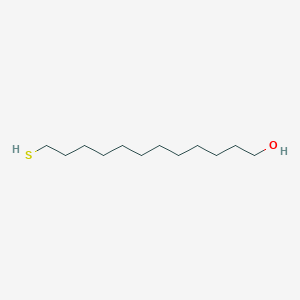
12-Sulfanyldodecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Sulfanyldodecan-1-OL: is an organic compound with the molecular formula C12H26OS It is a type of thiol alcohol, characterized by the presence of a sulfanyl group (-SH) attached to a dodecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Dodecanol: One common method to synthesize 12-Sulfanyldodecan-1-OL involves the reaction of dodecanol with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods: Industrially, this compound can be produced through the thiolation of dodecanol using sulfur or sulfur-containing compounds. This process may involve higher temperatures and pressures to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 12-Sulfanyldodecan-1-OL can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form dodecanol and hydrogen sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The sulfanyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dodecanol and hydrogen sulfide.
Substitution: Various substituted dodecanol derivatives.
Scientific Research Applications
Chemistry:
Catalysis: 12-Sulfanyldodecan-1-OL is used as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving thiol-containing enzymes and proteins, helping to elucidate their mechanisms of action.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic properties, including its role as an antioxidant and antimicrobial agent.
Industry:
Surfactants: The compound is used in the production of surfactants, which are essential in detergents and emulsifiers.
Lubricants: It is also utilized in the formulation of lubricants, providing improved stability and performance.
Mechanism of Action
Molecular Targets and Pathways: 12-Sulfanyldodecan-1-OL exerts its effects primarily through interactions with thiol groups in proteins and enzymes. It can modulate the activity of these biomolecules by forming disulfide bonds or undergoing redox reactions. This modulation can affect various cellular pathways, including those involved in oxidative stress response and signal transduction.
Comparison with Similar Compounds
Dodecanol: A fatty alcohol with similar structural features but lacks the sulfanyl group.
Dodecanethiol: Contains a thiol group but lacks the hydroxyl group present in 12-Sulfanyldodecan-1-OL.
Uniqueness: this compound is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and potential applications. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Properties
CAS No. |
131215-93-5 |
|---|---|
Molecular Formula |
C12H26OS |
Molecular Weight |
218.40 g/mol |
IUPAC Name |
12-sulfanyldodecan-1-ol |
InChI |
InChI=1S/C12H26OS/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2 |
InChI Key |
GZIVLHHHMYFKKC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCS)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)
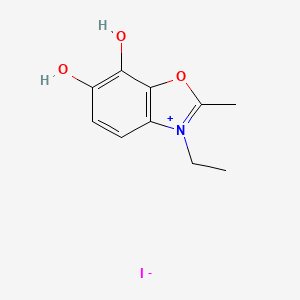
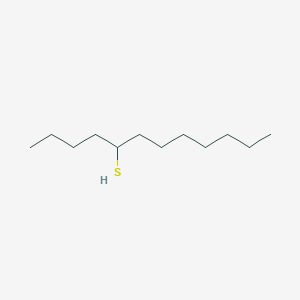
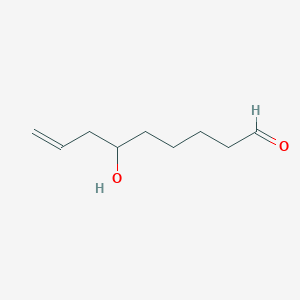
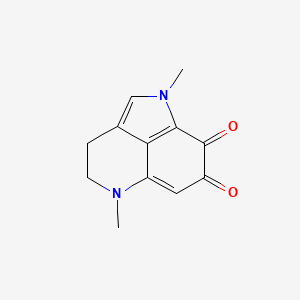
![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)
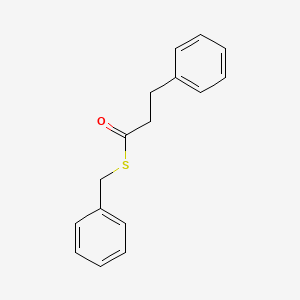
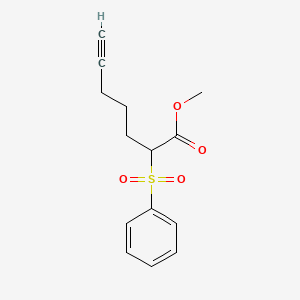
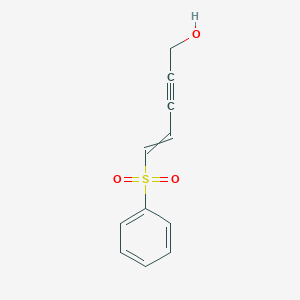
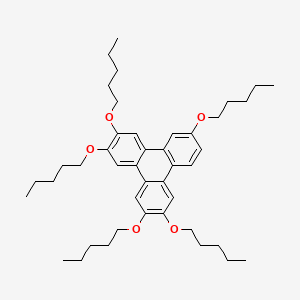
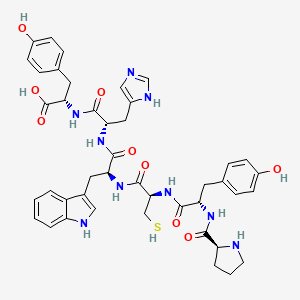
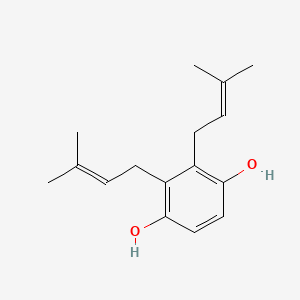
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
